2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide
Overview
Description
2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0702610 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including those structurally related to "2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-(4-chlorophenyl)acetamide," have been reviewed for their potential antitumor activities. These compounds, through their diverse biological properties, have been considered for the synthesis of new drugs with potential antitumor effects. Specifically, bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in preclinical testing stages, indicating their significance in the search for novel antitumor agents (M. Iradyan et al., 2009).
Environmental Impact and Transformation
Chlorophenols, which share a chlorinated aromatic component similar to the chlorophenyl group in "this compound," have been extensively studied for their environmental impacts. They are recognized as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. The review highlights the correlation between chlorophenol concentrations and dioxin formation, underscoring the importance of understanding the environmental fate of such compounds (Yaqi Peng et al., 2016).
Synthetic Applications in Heterocyclic Chemistry
The synthetic potential of compounds related to "this compound" has been explored in the context of heterocyclic chemistry. 4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, for example, have been used as precursors for the synthesis of various heterocyclic compounds, including 1-benzofurans, indoles, and 1-benzothiophenes. This demonstrates the versatility and utility of such structures in the synthesis of complex heterocycles with potential pharmacological activities (M. Petrov & D. A. Androsov, 2013).
Properties
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c19-15-6-8-16(9-7-15)21-17(23)13-24-18-20-10-11-22(18)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAXVWFBUKJGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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